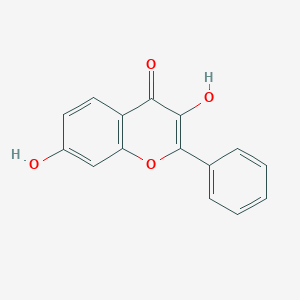

3,7-Dihydroxyflavone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3,7-dihydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-7-11-12(8-10)19-15(14(18)13(11)17)9-4-2-1-3-5-9/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQJWDYDYIJWKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197705 | |

| Record name | 7,3'-dihydroxyflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-00-2 | |

| Record name | 3,7-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dihydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,3'-dihydroxyflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-DIHYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O948D0K9BQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,7-Dihydroxyflavone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 3,7-dihydroxyflavone, a flavonoid compound of interest in various scientific disciplines.

Chemical Structure and Identification

3,7-Dihydroxyflavone, also known as 5-deoxygalangin or resogalangin, is a member of the flavonol subclass of flavonoids. Its structure consists of a phenyl group substituted at position 2 of a chromen-4-one skeleton, with hydroxyl groups at positions 3 and 7.

IUPAC Name: 3,7-dihydroxy-2-phenylchromen-4-one[1]

Chemical Formula: C₁₅H₁₀O₄[1]

Canonical SMILES: C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O

InChI Key: UWQJWDYDYIJWKY-UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3,7-dihydroxyflavone.

| Property | Value | Reference |

| Molecular Weight | 254.24 g/mol | --INVALID-LINK-- |

| Melting Point | 257-259 °C | --INVALID-LINK-- |

| Boiling Point | 495.3 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.443 g/cm³ | --INVALID-LINK-- |

| Flash Point | 193.9 °C | --INVALID-LINK-- |

| LogP | 2.87120 | --INVALID-LINK-- |

| Vapor Pressure | 6.55E-10 mmHg at 25°C | --INVALID-LINK-- |

| Refractive Index | 1.698 | --INVALID-LINK-- |

Experimental Protocols

This protocol is adapted from established methods for the synthesis of hydroxylated flavones.[2][3]

Principle: The synthesis involves the oxidative cyclization of a corresponding chalcone precursor in the presence of a base and an oxidizing agent, typically hydrogen peroxide.

Materials:

-

2',4'-dihydroxychalcone

-

Methanol

-

2 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

5 N Hydrochloric acid (HCl)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 2',4'-dihydroxychalcone (0.5 mmol) in methanol in a round-bottom flask.

-

To the stirred methanolic solution, add 3 mL of 2 M NaOH solution.

-

Add 225 µL of 30% aqueous H₂O₂ solution dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, acidify the mixture by the addition of 5 N HCl until a yellow precipitate forms.

-

Filter the solid product and wash with distilled water.

-

Recrystallize the crude product from methanol to yield pure 3,7-dihydroxyflavone.

-

Dry the purified product under vacuum.

Characterization: The final product should be characterized by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[2]

This protocol outlines a common method for evaluating the antioxidant activity of 3,7-dihydroxyflavone.[4]

Principle: The antioxidant activity is measured by the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Materials:

-

3,7-dihydroxyflavone

-

Methanol

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of 3,7-dihydroxyflavone in methanol.

-

Prepare serial dilutions of the 3,7-dihydroxyflavone stock solution to obtain a range of concentrations.

-

In a 96-well plate, add 100 µL of each sample dilution to the wells.

-

Add 100 µL of the methanolic DPPH solution to each well.

-

Use ascorbic acid as a positive control and treat it under the same conditions.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Logical and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a potential signaling pathway influenced by dihydroxyflavones.

Caption: Workflow for the synthesis and characterization of 3,7-dihydroxyflavone.

Caption: Potential signaling pathway for dihydroxyflavone-induced apoptosis in cancer cells.

Biological Activities and Potential Applications

While research on 3,7-dihydroxyflavone is ongoing, studies on related dihydroxyflavones suggest several potential biological activities.

-

Anticancer Properties: Derivatives of 3,7-dihydroxyflavone have been synthesized and evaluated for their inhibitory activity against the in vitro growth of human tumor cell lines.[5] Some dihydroxyflavones have been shown to enhance apoptosis in cancer cells by modulating the expression of apoptosis-related proteins such as Bax, Bcl-2, and IAPs, and by inhibiting pro-survival signaling pathways like Akt and STAT3.[6]

-

Antioxidant Activity: Flavonoids, including 3,7-dihydroxyflavone, are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. This activity is often evaluated using assays like the DPPH radical scavenging method.

-

Enzyme Inhibition: Certain dihydroxyflavones have shown inhibitory effects on various enzymes, which is a key area of investigation for drug development.

-

Neuroprotective Effects: Other dihydroxyflavone isomers, such as 7,8-dihydroxyflavone, have been identified as potent TrkB agonists, mimicking the neurotrophic activities of brain-derived neurotrophic factor (BDNF).[7][8][9][10] This suggests that the dihydroxyflavone scaffold is a promising starting point for the development of therapeutics for neurodegenerative diseases.

Further research is required to fully elucidate the specific biological activities and mechanisms of action of 3,7-dihydroxyflavone.

References

- 1. 3,7-Dihydroxyflavone | C15H10O4 | CID 5393152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, structural characterization and study of antioxidant and anti-PrPSc properties of flavonoids and their rhenium(I)–tricarbonyl complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]

- 5. Prenylated derivatives of baicalein and 3,7-dihydroxyflavone: synthesis and study of their effects on tumor cell lines growth, cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7,8-Dihydroxyflavone activates Nrf2/HO-1 signaling pathways and protects against osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 7,8-Dihydroxyflavone leads to survival of cultured embryonic motoneurons by activating intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 3,7-Dihydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of 3,7-dihydroxyflavone, a naturally occurring flavonoid with significant biological activities. This document details established synthetic routes, including the Algar-Flynn-Oyamada (AFO) reaction, the Allan-Robinson reaction, and the Baker-Venkataraman rearrangement. Furthermore, it outlines effective purification protocols and discusses the compound's interaction with key cellular signaling pathways.

Synthesis of 3,7-Dihydroxyflavone

The synthesis of 3,7-dihydroxyflavone can be achieved through several established methods, each with its own set of advantages and considerations. The most common approaches involve the cyclization of a chalcone precursor or the rearrangement of phenolic esters.

Algar-Flynn-Oyamada (AFO) Reaction

The Algar-Flynn-Oyamada (AFO) reaction is a widely used method for the synthesis of flavonols from 2'-hydroxychalcones.[1] The reaction proceeds via an oxidative cyclization of the chalcone in the presence of a basic solution of hydrogen peroxide.

Reaction Scheme:

Figure 1: General scheme of the Algar-Flynn-Oyamada reaction for 3,7-dihydroxyflavone synthesis.

Experimental Protocol:

A detailed protocol for a structurally similar compound, 3,7,3'-trihydroxyflavone, provides a strong template for the synthesis of 3,7-dihydroxyflavone.[2]

-

Dissolution: Dissolve the starting material, 2',4'-dihydroxychalcone (1 equivalent), in methanol.

-

Reaction Initiation: To the stirred methanolic solution, add an aqueous solution of sodium hydroxide (e.g., 2 M) followed by the dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution).

-

Reaction Conditions: Stir the reaction mixture at room temperature for a period of 2 to 24 hours, monitoring the progress by thin-layer chromatography (TLC).[2][3]

-

Work-up: Upon completion, acidify the reaction mixture with a suitable acid (e.g., 5 N HCl) to precipitate the crude product.

-

Isolation: Filter the precipitated solid, wash with water, and dry to yield crude 3,7-dihydroxyflavone.

Allan-Robinson Reaction

The Allan-Robinson reaction is a classic method for the synthesis of flavones and flavonols from o-hydroxyaryl ketones and aromatic anhydrides.[4]

Reaction Scheme:

Figure 2: Allan-Robinson reaction for the synthesis of 3,7-dihydroxyflavone.

General Experimental Considerations:

The reaction involves heating the o-hydroxyaryl ketone with an aromatic anhydride and the sodium salt of the corresponding acid. The reaction proceeds through the formation of an ester, followed by an intramolecular cyclization and dehydration to yield the flavone.

Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is another fundamental method for flavone synthesis, which involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, followed by acid-catalyzed cyclization.[5][6]

Reaction Scheme:

References

- 1. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Synthesis, structural characterization and study of antioxidant and anti-PrPSc properties of flavonoids and their rhenium(I)–tricarbonyl complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Isolation of 3,7-Dihydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Dihydroxyflavone is a naturally occurring flavonoid that has garnered interest within the scientific community for its potential biological activities. As a member of the flavonol subclass, its chemical structure provides a scaffold for various pharmacological effects, including anti-inflammatory and antimicrobial properties. This technical guide provides an in-depth overview of the known natural sources of 3,7-Dihydroxyflavone, detailed methodologies for its extraction and isolation, and quantitative data on its prevalence and biological efficacy. Furthermore, potential signaling pathways are explored based on the activity of structurally related flavonoids, offering a basis for future mechanistic studies.

Introduction to 3,7-Dihydroxyflavone

3,7-Dihydroxyflavone (IUPAC Name: 3,7-dihydroxy-2-phenylchromen-4-one) is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Its structure consists of a C6-C3-C6 carbon skeleton, characteristic of flavonoids, with hydroxyl groups at the 3 and 7 positions of the chromen-4-one core. This substitution pattern is crucial for its chemical properties and biological activities. Flavonoids, as a class, are known for a wide range of pharmacological effects, which include chelating metal ions, scavenging free radicals, and interacting with various enzymes and cellular receptors[1]. The study of specific flavonoids like 3,7-Dihydroxyflavone is essential for identifying novel therapeutic agents and understanding their mechanisms of action.

Natural Sources

While flavonoids are ubiquitous in the plant kingdom, the occurrence of 3,7-Dihydroxyflavone is less common than other flavonols like quercetin or kaempferol. The primary and most well-documented natural source of this compound is Zuccagnia punctata Cav.

-

Zuccagnia punctata : This plant is a monotypic species belonging to the Fabaceae family, native to the arid and semi-arid regions of western Argentina[2][3]. It is a shrub commonly known as "jarilla macho" or "pus-pus" and is used in traditional medicine for its antiseptic and anti-inflammatory properties[2]. Multiple studies have confirmed that 3,7-Dihydroxyflavone is a major flavonoid constituent of the aerial parts of this plant, alongside other phenolic compounds such as 7-hydroxyflavanone and 2′,4′-dihydroxychalcone[2][3][4].

The concentration of 3,7-Dihydroxyflavone within a dichloromethanic extract of Zuccagnia punctata has been quantified, as detailed in the table below.

| Plant Source | Plant Part | Extraction Method | Compound Concentration in Extract | Reference |

| Zuccagnia punctata | Aerial Parts | Dichloromethane Extraction | 22.53 µg/mg (2.25% w/w) | [5] |

Isolation and Purification Methodology

The isolation of 3,7-Dihydroxyflavone from its natural source follows a general workflow common to the purification of plant secondary metabolites. The process involves extraction from the plant matrix, followed by chromatographic separation and purification.

General Principles of Flavonoid Extraction

The selection of an appropriate solvent system is critical for the efficient extraction of flavonoids. The polarity of the solvent should match that of the target compound. For less polar flavonoids like flavones and flavonol aglycones, solvents such as acetone, chloroform, and diethyl ether are suitable. For more polar flavonoid glycosides, alcohol-water mixtures are typically employed[6]. Common conventional extraction techniques include maceration, percolation, and Soxhlet extraction, each offering different balances of efficiency, solvent consumption, and processing time[7][8][9].

Detailed Experimental Protocol: Isolation from Zuccagnia punctata

This protocol is a representative methodology based on published procedures for extracting and isolating flavonoids from Zuccagnia punctata[1][3].

Step 1: Plant Material Preparation

-

Collect aerial parts (leaves and stems) of Zuccagnia punctata.

-

Dry the plant material at room temperature in a dark, well-ventilated area until a constant weight is achieved.

-

Grind the dried plant material into a fine powder using a mechanical mill to increase the surface area for extraction.

Step 2: Solvent Extraction

-

Perform maceration by soaking the powdered plant material in 80% ethanol (e.g., a 1:5 plant-to-solvent ratio, w/v)[1].

-

Allow the mixture to stand for 7 days at room temperature with periodic agitation to ensure thorough extraction[1].

-

Filter the mixture through Whatman No. 4 filter paper to separate the crude extract from the solid plant residue[1].

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude ethanolic extract.

Step 3: Fractionation and Purification

-

The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on polarity. For example, partitioning between ethyl acetate and water.

-

Employ column chromatography for the primary separation of the flavonoid fraction. Polyamide or silica gel are common stationary phases[10].

-

Stationary Phase: Silica gel 60 (70-230 mesh).

-

Mobile Phase: A gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing polarity with ethyl acetate and/or methanol.

-

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v). Visualize spots under UV light (254 nm and 365 nm).

-

Pool fractions containing the target compound (identified by comparison with a standard, if available) and concentrate them.

-

For final purification to obtain high-purity 3,7-Dihydroxyflavone, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column is the method of choice.

Isolation Workflow Diagram

Caption: General workflow for the isolation of 3,7-Dihydroxyflavone.

Quantitative Biological Activity

3,7-Dihydroxyflavone isolated from Zuccagnia punctata has been evaluated for several biological activities. The following table summarizes key quantitative data from in vitro studies.

| Activity | Assay/Model | Target/Organism | Result (IC50 / MIC) | Reference |

| Anti-inflammatory | Lipoxygenase (LOX) Inhibition Assay | Lipoxygenase Enzyme | IC50: 57.8 µg/mL | [4] |

| Antimicrobial | Agar Macrodilution | Streptococcus pneumoniae (clinical isolates) | MIC: 50 - 500 µg/mL | [1] |

| Antimicrobial | Broth Microdilution | Staphylococcus aureus | MIC: 25 - 400 µg/mL | [4][11] |

| P-glycoprotein Modulation | Rhodamine-123 Accumulation Assay | Human Kidney (HK-2) Cells | Significantly increased R-123 accumulation | [3] |

IC50: Half maximal inhibitory concentration. MIC: Minimum inhibitory concentration.

Potential Signaling Pathways

Direct research into the specific signaling pathways modulated by 3,7-Dihydroxyflavone is limited. However, significant insights can be drawn from its close structural analog, 7,8-Dihydroxyflavone (7,8-DHF). 7,8-DHF is a well-characterized potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), the main signaling receptor for Brain-Derived Neurotrophic Factor (BDNF)[12][13]. Other flavones, including quercetin and apigenin, have also been shown to exert neuroprotective effects via TrkB activation[13].

The BDNF-TrkB signaling pathway is crucial for neuronal survival, differentiation, and synaptic plasticity[6][14]. Activation of the TrkB receptor by a ligand like BDNF or an agonist like 7,8-DHF initiates receptor dimerization and autophosphorylation of tyrosine residues in its kinase domain. This triggers three primary downstream signaling cascades[6][7][15]:

-

Ras/MAPK Pathway: Leads to the activation of ERK (Extracellular signal-regulated kinase), which promotes neuronal differentiation and growth.

-

PI3K/Akt Pathway: Promotes cell survival and growth by inhibiting apoptotic pathways.

-

PLCγ Pathway: Leads to the activation of protein kinase C (PKC) and subsequent calcium release, which is important for synaptic plasticity.

Given the structural similarity, it is plausible that 3,7-Dihydroxyflavone may also interact with the TrkB receptor, representing a promising avenue for future investigation.

BDNF/TrkB Signaling Pathway Diagram

Caption: Potential BDNF/TrkB signaling pathway for 3,7-Dihydroxyflavone.

Conclusion

3,7-Dihydroxyflavone is a bioactive flavonoid with Zuccagnia punctata as its principal known natural source. Standard phytochemical techniques, including solvent extraction followed by multi-step chromatographic purification, are effective for its isolation. In vitro data confirm its anti-inflammatory and antimicrobial potential, providing a scientific basis for the traditional uses of its source plant. While its precise molecular targets are still under investigation, the well-established activity of its structural analogs on the TrkB receptor pathway presents a compelling hypothesis for its mechanism of action, particularly in the context of neuroprotection. This guide provides a foundational resource for researchers aiming to further explore the therapeutic potential of 3,7-Dihydroxyflavone.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Effect of structurally related flavonoids from Zuccagnia punctata Cav. on Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Effect of Zuccagnia punctata Cav. (Fabaceae) extract on pro-inflammatory enzymes and on planktonic cells and biofilm from Staphylococcus aureus. Toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A New Aspect of the TrkB Signaling Pathway in Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. moodle2.units.it [moodle2.units.it]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 7,8-Dihydroxyflavone leads to survival of cultured embryonic motoneurons by activating intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]

- 14. ovid.com [ovid.com]

- 15. aacrjournals.org [aacrjournals.org]

Navigating the Solubility and Biological Interactions of 3,7-Dihydroxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 3,7-dihydroxyflavone, a naturally occurring flavonoid, in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Due to a scarcity of direct quantitative solubility data for 3,7-dihydroxyflavone, this document leverages available data for the closely related and well-studied isomer, 7,8-dihydroxyflavone, to provide valuable insights for researchers. This guide also outlines a general experimental protocol for determining flavonoid solubility and explores the known biological signaling pathways associated with hydroxyflavones, again drawing from the extensive research on 7,8-dihydroxyflavone as a primary example.

Solubility of Hydroxyflavones: A Comparative Overview

| Solvent | Solubility of 7,8-Dihydroxyflavone |

| DMSO | ~10 mg/mL |

| Dimethylformamide (DMF) | ~20 mg/mL |

| Ethanol | ~1 mg/mL |

| Water | Sparingly soluble |

| 1:4 solution of DMF:PBS (pH 7.2) | ~0.2 mg/mL |

Note: For maximal solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute with the aqueous buffer of choice. Aqueous solutions are not recommended for storage for more than one day.

Experimental Protocol for Determining Flavonoid Solubility

A reliable and reproducible method for determining the solubility of a flavonoid such as 3,7-dihydroxyflavone is crucial for any experimental workflow. The following is a general protocol based on the shake-flask method, which is a common and straightforward technique.

Experimental workflow for determining flavonoid solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of 3,7-dihydroxyflavone powder.

-

Add a known volume of the desired solvent (e.g., DMSO, ethanol) to a vial containing the flavonoid.

-

The amount of flavonoid should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a shaker or agitator and incubate at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After incubation, remove the vial and allow any undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the solution using a syringe filter (e.g., 0.22 µm). This step is critical to avoid aspirating any solid particles.

-

-

Quantification:

-

Carefully collect a known volume of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved 3,7-dihydroxyflavone using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a standard curve of known concentrations.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL, mM) based on the quantified concentration and the dilution factor.

-

Biological Activity and Signaling Pathways

While specific signaling pathways for 3,7-dihydroxyflavone are not extensively characterized, the biological activities of the closely related 7,8-dihydroxyflavone have been widely studied. 7,8-Dihydroxyflavone is a known agonist of the Tropomyosin receptor kinase B (TrkB), mimicking the effects of Brain-Derived Neurotrophic Factor (BDNF). This interaction triggers several downstream signaling cascades crucial for neuronal survival, growth, and plasticity.

It is important to note that while 3,7-dihydroxyflavone was tested as an analog of 7,8-dihydroxyflavone for the inhibition of pyridoxal phosphatase (PDXP), it did not show inhibitory activity, suggesting that the positioning of the hydroxyl groups is critical for specific biological targets.

The following diagram illustrates the TrkB signaling pathway activated by 7,8-dihydroxyflavone, which serves as a valuable model for understanding the potential mechanisms of action for other hydroxyflavones.

TrkB signaling pathway activated by 7,8-dihydroxyflavone.

Pathway Description:

-

Binding: 7,8-dihydroxyflavone binds to the extracellular domain of the TrkB receptor.

-

Receptor Dimerization and Autophosphorylation: This binding induces the dimerization and autophosphorylation of the TrkB receptor on its intracellular tyrosine kinase domain.

-

Activation of Downstream Pathways: The activated TrkB receptor then recruits and phosphorylates various adaptor proteins, leading to the activation of three major downstream signaling pathways:

-

PI3K/Akt Pathway: Promotes cell survival and growth.

-

MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and synaptic plasticity.

-

PLCγ Pathway: Regulates intracellular calcium levels and activates protein kinase C (PKC).

-

-

Cellular Response: The culmination of these signaling cascades leads to a range of cellular responses, including enhanced neuronal survival, neurite outgrowth, and synaptic plasticity.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biological Activities of 3,7-Dihydroxyflavone Derivatives

This technical guide provides a comprehensive overview of the diverse biological activities of 3,7-dihydroxyflavone and its derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways influenced by these compounds.

Introduction to 3,7-Dihydroxyflavone

Flavonoids are a large class of polyphenolic secondary metabolites found in plants, known for their wide range of pharmacological properties. The basic flavonoid structure consists of a C6-C3-C6 skeleton. 3,7-Dihydroxyflavone, a member of the flavonol subclass, serves as a core structure for numerous derivatives with significant biological activities. These activities include anticancer, antioxidant, neuroprotective, and anti-inflammatory effects, making this class of compounds a promising area for therapeutic development. The substitution patterns on the flavone nucleus, particularly the number and position of hydroxyl groups and the addition of other moieties like prenyl or geranyl groups, play a crucial role in their biological efficacy and mechanism of action.[1][2][3]

Key Biological Activities and Quantitative Data

The biological effects of 3,7-dihydroxyflavone derivatives are broad and potent. The following sections summarize the quantitative data associated with their primary activities.

Anticancer Activity

Derivatives of 3,7-dihydroxyflavone have demonstrated significant growth inhibitory effects against various human tumor cell lines.[1] Prenylated and geranylated derivatives, in particular, show a remarkable increase in inhibitory activity.[1] The cytotoxic effect is often linked to the induction of apoptosis and cell cycle arrest.[1] Trihydroxyflavones, a related group, have also shown potent anticancer activity, with the majority of compounds inhibiting cancer cell growth at EC50 values between 10–50 µM.[4][5]

Table 1: Anticancer Activity of 3,7-Dihydroxyflavone and Related Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50/EC50 µM) | Reference |

| 3,6-Dihydroxyflavone (24h) | HeLa | 25 | [6] |

| 3,6-Dihydroxyflavone (48h) | HeLa | 9.8 | [6] |

| 7,3'-Dihydroxyflavone (M3) | OVCAR-3 | 44.7 | [7][8] |

| 3',4',5-Trihydroxyflavone | A549 (Lung) | < 25 | [4][5] |

| 3',4',5-Trihydroxyflavone | MCF-7 (Breast) | < 25 | [4][5] |

| 6,2'-Dihydroxyflavone (M7) | SKOV-3 (Ovarian) | 15.6 | [7][8] |

| 5,3'-Dihydroxyflavone (M14) | HCT116 (Colon) | 4.6 | [7][8] |

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. This activity is primarily attributed to their ability to scavenge free radicals and chelate metal ions.[2][9] The position and number of hydroxyl groups on the flavonoid core are critical for this function.[2][8] For instance, the presence of a hydroxyl group at the C-6 position has been shown to significantly contribute to antioxidant activity.[8]

Table 2: Antioxidant Activity of Dihydroxyflavone Derivatives

| Compound/Derivative | Assay | Activity (IC50 µM) | Reference |

| 6,2'-Dihydroxyflavone (M7) | DPPH | 5.2 ± 0.2 | [7][8] |

| 6,2'-Dihydroxyflavone (M7) | ABTS | 6.3 | [7][8] |

| 3',5'-Dihydroxyflavone (M8) | ABTS | 7.3 | [7][8] |

| 3,7-Dihydroxy-4'-methoxyflavone | DPPH | > 100 | [7] |

| 7,3'-Dihydroxyflavone | ABTS | 24.0 | [7][8] |

| 3,7,4'-Trihydroxyflavone | DPPH | Not specified, but active | [10] |

Enzyme Inhibition

3,7-Dihydroxyflavone and its derivatives act as inhibitors for a variety of enzymes, which is central to many of their pharmacological effects. For example, 7,8-dihydroxyflavone (7,8-DHF) is a potent inhibitor of pyridoxal 5'-phosphate phosphatase (PDXP), an enzyme that regulates levels of vitamin B6 in the brain.[11][12] This inhibition suggests a therapeutic potential for cognitive disorders.[11] Other derivatives show inhibitory activity against enzymes like α-amylase, acetylcholinesterase, and xanthine oxidase.[7][8]

Table 3: Enzyme Inhibitory Activity of Dihydroxyflavone Derivatives

| Compound/Derivative | Target Enzyme | Activity (IC50 µM) | Reference |

| 7,8-Dihydroxyflavone | Pyridoxal Phosphatase (PDXP) | ~0.5 (sub-micromolar) | [11][12] |

| 3,7,8,4'-Tetrahydroxyflavone | Pyridoxal Phosphatase (PDXP) | 2.5 | [11][12][13] |

| 6,2'-Dihydroxyflavone (M7) | Acetylcholinesterase | 10.2 | [7][8] |

| 6,2'-Dihydroxyflavone (M7) | α-Amylase | 3.4 ± 0.1 | [8] |

| 3-Hydroxy-7-methoxy-flavone (M5) | α-Amylase | 1.2 ± 0.1 | [7][8] |

| 7-Hydroxy-3',4',5'-trimethoxy-α-naphthoflavone (M17) | Xanthine Oxidase (XOD) | 0.9 | [7] |

| 3,6-Dihydroxyflavone | JNK1 Kinase | 0.113 | [6] |

Neuroprotective Activity

Several derivatives, most notably 7,8-dihydroxyflavone (7,8-DHF), exhibit strong neuroprotective properties.[14][15] 7,8-DHF acts as a selective agonist for the Tropomyosin receptor kinase B (TrkB), mimicking the effects of brain-derived neurotrophic factor (BDNF).[15][16][17] This activation promotes neuronal survival, differentiation, and synaptic plasticity, offering potential treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[17][18] The neuroprotective effects are also linked to the antioxidant properties of these compounds, which can mitigate glutamate-induced oxidative stress.[14]

Signaling Pathways

The biological activities of 3,7-dihydroxyflavone derivatives are mediated through the modulation of various intracellular signaling pathways.

TrkB Signaling Pathway (Neuroprotection)

7,8-DHF crosses the blood-brain barrier and binds to TrkB receptors, inducing their dimerization and autophosphorylation.[19] This activation triggers downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting neuronal survival and enhancing synaptic plasticity.[16][17]

Nrf2/HO-1 Antioxidant Pathway

Some dihydroxyflavones exert their antioxidant and anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[20] Under normal conditions, Nrf2 is sequestered in the cytoplasm. Upon activation by flavonoids, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of protective genes like Heme Oxygenase-1 (HO-1).[20]

JNK Signaling Pathway (Anticancer)

In cancer cells, certain derivatives like 3,6-dihydroxyflavone can induce apoptosis by modulating key signaling pathways.[6] This compound has been shown to be a potent inhibitor of c-Jun N-terminal kinase (JNK), a member of the Mitogen-Activated Protein Kinase (MAPK) family.[6] By suppressing the phosphorylation of JNK, it can halt pro-survival signals and trigger programmed cell death in cancer cells.[6]

Experimental Protocols

Reproducibility is key in scientific research. This section outlines the methodologies for key experiments cited in the literature.

General Synthesis of 3-Hydroxyflavone Derivatives

The synthesis of 3-hydroxyflavone derivatives often starts from o-hydroxy acetophenone. A common route involves the Claisen-Schmidt condensation to form a chalcone, followed by oxidative cyclization.[21][22] Further modifications, such as methylation or esterification, can be performed on the 3-hydroxyflavone core.[21][22]

Protocol: Algar-Flynn-Oyamada (AFO) reaction for 3-Hydroxyflavone

-

Chalcone Formation: Dissolve o-hydroxy acetophenone and an appropriate benzaldehyde derivative in ethanol.

-

Add an aqueous solution of a strong base (e.g., KOH or NaOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water and acidify to precipitate the chalcone. Filter, wash with water, and dry the product.

-

Oxidative Cyclization: Dissolve the synthesized chalcone in a suitable solvent like methanol or ethanol.

-

Add an alkaline solution of hydrogen peroxide (e.g., NaOH and 30% H2O2).

-

Stir the mixture at room temperature. The reaction progress is monitored by TLC.

-

After completion, neutralize the reaction mixture with a dilute acid to precipitate the crude 3-hydroxyflavone.

-

Filter the product, wash it with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).[21][22]

In Vitro Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

-

Prepare a stock solution of the test compound (e.g., 3,7-dihydroxyflavone derivative) in methanol or DMSO.

-

Prepare a fresh methanolic solution of DPPH (e.g., 0.1 mM).

-

In a 96-well plate or cuvette, add a specific volume of the test compound at various concentrations.

-

Add the DPPH solution to initiate the reaction. A control containing only the solvent and DPPH is also prepared.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 20-30 minutes).

-

Measure the absorbance at a wavelength of approximately 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The IC50 value is then determined.[9][23]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a buffer (e.g., phosphate buffer) to an absorbance of ~0.70 at 734 nm.

-

Add the test compound at various concentrations to the diluted ABTS•+ solution.

-

Incubate for a specific time (e.g., 6 minutes) at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value similarly to the DPPH assay.[8][23]

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of the 3,7-dihydroxyflavone derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[2][5]

Conclusion and Future Perspectives

3,7-Dihydroxyflavone and its derivatives represent a versatile and potent class of bioactive compounds with significant therapeutic potential. Their activities span anticancer, antioxidant, neuroprotective, and enzyme-inhibiting domains, largely dictated by their specific substitution patterns. The well-documented anticancer effects, coupled with the profound neuroprotective activities of derivatives like 7,8-DHF, highlight these molecules as promising leads for drug development.

Future research should focus on synthesizing novel derivatives to improve bioavailability and target specificity. A deeper investigation into the downstream targets of key signaling pathways, such as TrkB and Nrf2, will further elucidate their mechanisms of action. Moreover, advancing the most promising compounds into preclinical and clinical trials is a critical next step to translate these laboratory findings into tangible therapeutic benefits for a range of human diseases, from cancer to neurodegenerative disorders.

References

- 1. Prenylated derivatives of baicalein and 3,7-dihydroxyflavone: synthesis and study of their effects on tumor cell lines growth, cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Screening Anti-Inflammatory Effects of Flavanones Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]

- 10. Synthesis, structural characterization and study of antioxidant and anti-PrPSc properties of flavonoids and their rhenium(I)–tricarbonyl complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. elifesciences.org [elifesciences.org]

- 12. 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase | eLife [elifesciences.org]

- 13. 7,8-Dihydroxyflavone is a direct inhibitor of pyridoxal phosphatase [elifesciences.org]

- 14. Antioxidant activity of 7,8-dihydroxyflavone provides neuroprotection against glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sciencedaily.com [sciencedaily.com]

- 16. 7,8-Dihydroxyflavone leads to survival of cultured embryonic motoneurons by activating intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protective effects of 7,8-dihydroxyflavone on neuropathological and neurochemical changes in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exploring the Molecular Interactions of 7,8-Dihydroxyflavone and Its Derivatives with TrkB and VEGFR2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 7,8-Dihydroxyflavone activates Nrf2/HO-1 signaling pathways and protects against osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

In Vitro Antioxidant Potential of 3,7-Dihydroxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are renowned for their antioxidant properties. Among them, 3,7-Dihydroxyflavone is a notable flavone derivative that has garnered interest for its potential health benefits, largely attributed to its ability to mitigate oxidative stress. This technical guide provides an in-depth overview of the in vitro antioxidant potential of 3,7-Dihydroxyflavone. It summarizes available quantitative data from key antioxidant assays, details the experimental protocols for these assays, and elucidates the underlying signaling pathways involved in its antioxidant action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic applications of this compound.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Antioxidants play a crucial role in combating oxidative stress by scavenging free radicals, chelating metal ions, and modulating cellular antioxidant defense systems. Flavonoids, due to their unique chemical structure, are potent antioxidants. 3,7-Dihydroxyflavone, a member of the flavone subclass of flavonoids, possesses structural features that suggest significant antioxidant activity. This guide explores the scientific evidence supporting the in vitro antioxidant potential of 3,7-Dihydroxyflavone, providing a foundation for further research and development.

Quantitative Antioxidant Data

The antioxidant capacity of a compound is typically evaluated using a battery of in vitro assays, each with a specific mechanism of action. While comprehensive quantitative data for 3,7-Dihydroxyflavone across all major antioxidant assays is still an area of active research, this section summarizes the available data and provides a comparative analysis with structurally related flavonoids.

Table 1: DPPH Radical Scavenging Activity of 3,7-Dihydroxyflavone and Related Flavonoids

| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |

| 3,7-Dihydroxyflavone | 65 | [1] |

| 3-Hydroxyflavone | 385 | [1] |

| 7-Hydroxyflavone | >100 | [2] |

| 7,8-Dihydroxyflavone | 24 | [3] |

IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: Comparative Antioxidant Activity of Structurally Similar Flavonoids in Various Assays

| Compound | Assay | IC50/EC50 (µM) | Reference |

| 7,8-Dihydroxyflavone | ABTS Radical Scavenging | - | [4] |

| 7,8-Dihydroxyflavone | FRAP | - | [4] |

| 6,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | 3.02 | [5] |

| 7,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | 2.71 | [5] |

| Luteolin (3',4',5,7-Tetrahydroxyflavone) | DPPH Radical Scavenging | - | [2] |

| Luteolin (3',4',5,7-Tetrahydroxyflavone) | ABTS Radical Scavenging | - | [2] |

Note: Specific quantitative data for 3,7-Dihydroxyflavone in ABTS, FRAP, superoxide, and hydroxyl radical scavenging assays were not available in the reviewed literature. The data for related compounds are provided for contextual understanding of potential activity.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate assessment and comparison of antioxidant activities. This section outlines the methodologies for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of 3,7-Dihydroxyflavone in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH (typically 0.1 mM) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

-

Assay Procedure:

-

In a 96-well microplate, add 180 µL of the DPPH solution to each well.

-

Add 20 µL of various concentrations of the 3,7-Dihydroxyflavone solution to the wells.

-

For the control, add 20 µL of the solvent instead of the sample solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

In a 96-well microplate, add 180 µL of the diluted ABTS•+ solution to each well.

-

Add 20 µL of various concentrations of the 3,7-Dihydroxyflavone solution to the wells.

-

For the control, add 20 µL of the solvent.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the sample is compared to that of Trolox, a water-soluble analog of vitamin E.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

-

-

Assay Procedure:

-

In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

-

Add 20 µL of various concentrations of the 3,7-Dihydroxyflavone solution to the wells.

-

For the standard curve, use known concentrations of FeSO₄·7H₂O.

-

Incubate the plate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

The antioxidant capacity is determined from the standard curve of Fe²⁺ and is expressed as µmol of Fe²⁺ equivalents per gram of sample.

-

Superoxide Radical (O₂•⁻) Scavenging Assay

This assay measures the ability of an antioxidant to scavenge superoxide radicals, which can be generated in vitro by systems such as the phenazine methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan, and the scavenging activity is measured by the inhibition of this reaction.

Protocol:

-

Reagent Preparation:

-

Prepare solutions of NBT (e.g., 156 µM), NADH (e.g., 468 µM), and PMS (e.g., 60 µM) in phosphate buffer (e.g., 100 mM, pH 7.4).

-

-

Assay Procedure:

-

In a 96-well microplate, mix various concentrations of the 3,7-Dihydroxyflavone solution with the NBT and NADH solutions.

-

Initiate the reaction by adding the PMS solution.

-

Incubate the plate at room temperature for 5 minutes.

-

Measure the absorbance at 560 nm.

-

-

Calculation:

-

The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to that of the control.

-

Hydroxyl Radical (•OH) Scavenging Assay

This assay determines the ability of an antioxidant to scavenge hydroxyl radicals, which are highly reactive and damaging. A common method involves the Fenton reaction (Fe²⁺ + H₂O₂), where hydroxyl radicals degrade a detector molecule like deoxyribose. The extent of degradation is measured, and the scavenging activity is determined by the inhibition of this degradation.

Protocol:

-

Reagent Preparation:

-

Prepare solutions of FeCl₃, EDTA, ascorbic acid, H₂O₂, and deoxyribose in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

-

Assay Procedure:

-

Mix various concentrations of the 3,7-Dihydroxyflavone solution with FeCl₃, EDTA, deoxyribose, and the buffer.

-

Add H₂O₂ to the mixture.

-

Initiate the reaction by adding ascorbic acid.

-

Incubate the mixture at 37°C for 1 hour.

-

Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

-

Heat the mixture in a water bath (e.g., at 95°C for 15 minutes) to develop a pink color.

-

Cool the samples and measure the absorbance at 532 nm.

-

-

Calculation:

-

The percentage of hydroxyl radical scavenging is calculated based on the reduction in absorbance in the presence of the sample.

-

Signaling Pathways and Mechanisms of Action

Beyond direct radical scavenging, flavonoids like 3,7-Dihydroxyflavone can exert their antioxidant effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins. A key pathway in this regard is the Keap1-Nrf2 pathway.

The Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response.[6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[6] Upon exposure to oxidative stress or electrophilic compounds, including certain flavonoids, Keap1 undergoes a conformational change, leading to the release of Nrf2.[7] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes.[7] This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione synthesis.[8]

Flavonoids can activate the Nrf2 pathway through various mechanisms, including direct interaction with Keap1, modulation of upstream signaling kinases (such as PI3K/Akt and MAPKs) that can phosphorylate Nrf2 and promote its dissociation from Keap1, and by acting as pro-oxidants at certain concentrations, thereby creating a mild oxidative stress that triggers the Nrf2 response.[6] While direct evidence for 3,7-Dihydroxyflavone is still emerging, the structural similarities with other Nrf2-activating flavonoids suggest it may also operate through this protective mechanism.

Caption: Keap1-Nrf2 signaling pathway modulated by 3,7-Dihydroxyflavone.

Experimental Workflow

A systematic workflow is essential for the comprehensive evaluation of the in vitro antioxidant potential of a compound like 3,7-Dihydroxyflavone.

Caption: A typical experimental workflow for in vitro antioxidant evaluation.

Conclusion

The available evidence strongly suggests that 3,7-Dihydroxyflavone possesses significant in vitro antioxidant potential. Its demonstrated DPPH radical scavenging activity, coupled with the known antioxidant properties of structurally similar flavonoids, indicates its capacity to directly neutralize free radicals. Furthermore, the established role of flavonoids in modulating the Keap1-Nrf2 signaling pathway provides a plausible mechanism for its indirect antioxidant effects through the upregulation of cellular defense systems.

While further research is required to generate a complete quantitative profile of its antioxidant activity across a broader range of assays, 3,7-Dihydroxyflavone represents a promising candidate for the development of novel therapeutic agents aimed at preventing and treating diseases associated with oxidative stress. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and standardize future investigations into the antioxidant properties of this and other related flavonoids.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview [mdpi.com]

- 4. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cetjournal.it [cetjournal.it]

- 8. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]

The Anticancer and Pro-Apoptotic Potential of Dihydroxyflavones: A Technical Overview

Disclaimer: This technical guide addresses the anticancer and pro-apoptotic effects of dihydroxyflavones. While the focus is on providing a framework for understanding these properties, it is important to note that publicly available research specifically detailing the quantitative effects and explicit experimental protocols for 3,7-Dihydroxyflavone is limited. Therefore, this document synthesizes findings from closely related dihydroxyflavones to present a comprehensive overview of the potential mechanisms and experimental approaches relevant to this class of compounds.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Within this broad family, dihydroxyflavones are emerging as promising candidates for cancer therapy due to their ability to modulate key cellular processes involved in tumor growth and survival. These compounds have been shown to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines. This guide provides a technical overview of the anticancer and pro-apoptotic effects of dihydroxyflavones, with a focus on the underlying molecular mechanisms and the experimental methodologies used to elucidate them.

Cytotoxicity of Dihydroxyflavones Against Cancer Cell Lines

The cytotoxic effects of dihydroxyflavones are typically evaluated using cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) is a key quantitative measure representing the concentration of a compound that inhibits 50% of cell growth. The following table summarizes the reported IC50 values for various dihydroxyflavones in different cancer cell lines. It is important to note the variability in these values, which can be attributed to the specific dihydroxyflavone isomer, the cancer cell line's genetic background, and the experimental conditions.

| Dihydroxyflavone Derivative | Cancer Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| 3,6-Dihydroxyflavone | HeLa (Cervical Cancer) | 24 | 25 | [1] |

| 3,6-Dihydroxyflavone | HeLa (Cervical Cancer) | 48 | 9.8 | [1] |

| 3,6-Dihydroxyflavone | PC3 (Prostate Cancer) | Not Specified | 50 | [1] |

| 7,8-Dihydroxyflavone | HUH-7 (Hepatocarcinoma) | 48 | 177.6 | [2][3] |

Pro-Apoptotic Effects of Dihydroxyflavones

A primary mechanism through which dihydroxyflavones exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of cysteine-aspartic proteases known as caspases.

Key Molecular Events in Dihydroxyflavone-Induced Apoptosis

Studies on various dihydroxyflavones have revealed their ability to modulate key proteins involved in the apoptotic machinery. A common observation is the alteration of the ratio between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of the Bcl-2 family. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade.

| Dihydroxyflavone Derivative | Cancer Cell Line | Apoptotic Effect | Reference |

| 5,7-Dihydroxyflavone | HepG2 (Hepatocarcinoma) | Upregulation of Bax, downregulation of Bcl-2 and Mcl-1 | [4] |

| 7,8-Dihydroxyflavone | HUH-7 (Hepatocarcinoma) | Increased cleaved caspase-3, decreased Bcl-2 | [2][3] |

Signaling Pathways Modulated by Dihydroxyflavones

The pro-apoptotic activity of dihydroxyflavones is often mediated by their interaction with critical intracellular signaling pathways that regulate cell survival and death. The PI3K/Akt and MAPK pathways are two of the most well-characterized cascades implicated in these effects.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival. Its constitutive activation is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis. Dihydroxyflavones have been shown to inhibit the phosphorylation and activation of Akt, thereby suppressing this pro-survival signaling and sensitizing cancer cells to apoptosis.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex signaling network that includes the ERK, JNK, and p38 MAPK subfamilies. Depending on the cellular context and the specific stimulus, these pathways can mediate opposing effects on cell fate. In the context of dihydroxyflavone treatment, activation of the pro-apoptotic JNK and p38 MAPK pathways, coupled with the inhibition of the pro-survival ERK pathway, has been observed.

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is common in many cancers. Some flavonoids have been shown to inhibit STAT3 phosphorylation and activation, leading to the downregulation of its target genes involved in cell survival and proliferation.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to investigate the anticancer and pro-apoptotic effects of dihydroxyflavones.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the dihydroxyflavone for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the dihydroxyflavone at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in apoptosis and cell signaling.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-ERK, ERK).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with the dihydroxyflavone and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular levels of reactive oxygen species.

-

Cell Treatment: Treat cells with the dihydroxyflavone for the desired time.

-

Probe Loading: Incubate the cells with a fluorescent ROS probe, such as DCFDA, for 30 minutes at 37°C.

-

Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Proposed signaling pathways of 3,7-Dihydroxyflavone-induced apoptosis.

Experimental Workflow

Caption: A generalized workflow for investigating anticancer effects.

Conclusion

The available scientific literature strongly suggests that dihydroxyflavones, as a class of compounds, possess significant anticancer and pro-apoptotic properties. Their ability to modulate critical signaling pathways such as PI3K/Akt and MAPK, and to regulate the expression of key apoptotic proteins, underscores their therapeutic potential. While specific, in-depth data on 3,7-Dihydroxyflavone is currently limited, the information gathered from structurally similar compounds provides a solid foundation for future research. Further investigation into the precise mechanisms of action of 3,7-Dihydroxyflavone, including comprehensive quantitative analyses and in vivo studies, is warranted to fully elucidate its potential as a novel anticancer agent. This guide serves as a technical resource for researchers and drug development professionals interested in exploring the promising field of dihydroxyflavones in cancer therapy.

References

- 1. Cytotoxic Activity of 3,6-Dihydroxyflavone in Human Cervical Cancer Cells and Its Therapeutic Effect on c-Jun N-Terminal Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eajm.org [eajm.org]

- 3. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Neuroprotective Properties of 3,7-Dihydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Dihydroxyflavone, a member of the flavonoid family, has emerged as a compound of interest for its potential neuroprotective effects. Unlike its well-studied isomer, 7,8-dihydroxyflavone, which primarily acts as a TrkB agonist, 3,7-dihydroxyflavone appears to exert its neuroprotective actions through distinct mechanisms. This technical guide provides a comprehensive overview of the current understanding of 3,7-dihydroxyflavone's neuroprotective properties, focusing on its antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research and development in the field of neurotherapeutics.

Introduction

Flavonoids are a class of polyphenolic compounds ubiquitously found in plants and are known for their diverse biological activities. Among these, the neuroprotective potential of various flavonoids has garnered significant attention in the quest for novel therapeutic agents for neurodegenerative diseases. 3,7-Dihydroxyflavone (3,7-DHF) is a flavone that, while less studied than some of its isomers, exhibits promising neuroprotective properties. This document aims to consolidate the existing scientific knowledge on 3,7-DHF, providing a technical resource for researchers and drug development professionals.

Mechanisms of Neuroprotection

The neuroprotective effects of 3,7-Dihydroxyflavone and its closely related analogs are primarily attributed to a combination of antioxidant, anti-inflammatory, and anti-apoptotic activities.

Antioxidant Activity

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key contributor to neuronal damage in various neurodegenerative disorders. Flavonoids, including 3,7-DHF, are known to possess potent antioxidant properties. They can directly scavenge free radicals and chelate metal ions involved in ROS generation. Studies on related trihydroxyflavones have demonstrated a significant reduction in hydrogen peroxide (H₂O₂)-induced ROS production in neuronal cells.[1] This antioxidant capacity helps to preserve cellular integrity and function.

Anti-Inflammatory Effects

Neuroinflammation, mediated by activated microglia and astrocytes, plays a crucial role in the progression of neurodegenerative diseases. Activated microglia release pro-inflammatory cytokines and mediators, such as nitric oxide (NO) and prostaglandin E₂ (PGE₂), which can be toxic to neurons. Research on structurally similar flavonoids, such as 3',4'-dihydroxyflavone, has shown the ability to inhibit the production of these inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[2] This anti-inflammatory action is often mediated through the suppression of key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).

Anti-Apoptotic Pathways

Apoptosis, or programmed cell death, is a final common pathway leading to neuronal loss in neurodegenerative conditions. 3,7-DHF and its analogs have been shown to modulate key proteins involved in the apoptotic cascade. This includes the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins such as Bax.[1][3] Furthermore, these flavonoids can inhibit the activation of executioner caspases, particularly caspase-3, which is a critical step in the apoptotic process.[1]

Signaling Pathways

The neuroprotective effects of 3,7-Dihydroxyflavone and related flavonoids are mediated by the modulation of several intracellular signaling pathways. The PI3K/Akt and MAPK/ERK pathways are two of the most significant cascades involved.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. Studies on related trihydroxyflavones have shown that they can attenuate the H₂O₂-induced phosphorylation of PI3K/Akt, suggesting a modulatory role in response to oxidative stress.[1] Activation of this pathway is a key mechanism by which many neuroprotective compounds exert their effects.

References

- 1. 3',4',7-Trihydroxyflavone prevents apoptotic cell death in neuronal cells from hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic 3',4'-Dihydroxyflavone Exerts Anti-Neuroinflammatory Effects in BV2 Microglia and a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7,8-Dihydroxyflavone protects neurons against oxygen-glucose deprivation induced apoptosis and activates the TrkB/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of 3,7-Dihydroxyflavone with Human Serum Albumin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between 3,7-dihydroxyflavone and human serum albumin (HSA). The information presented herein is curated from spectroscopic and computational studies to facilitate a deeper understanding of the pharmacokinetic and pharmacodynamic properties of this flavonoid. This document details the experimental protocols for key analytical techniques, presents quantitative binding data in a clear, tabular format, and visualizes complex processes through diagrams.